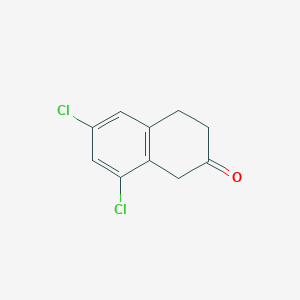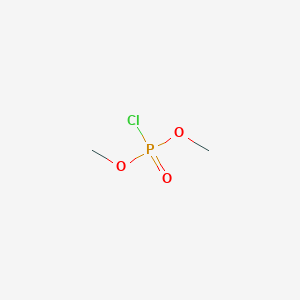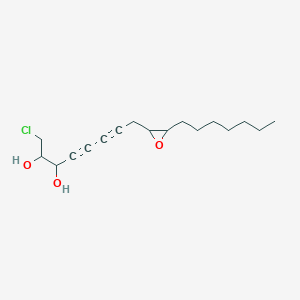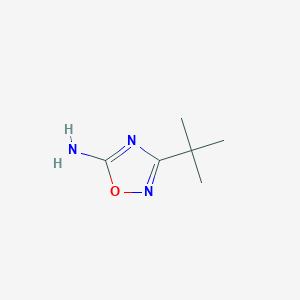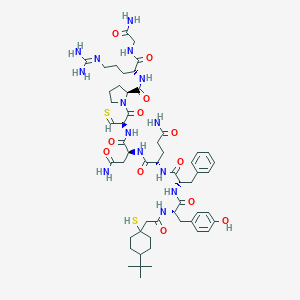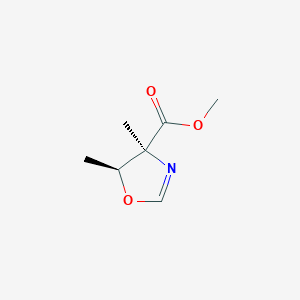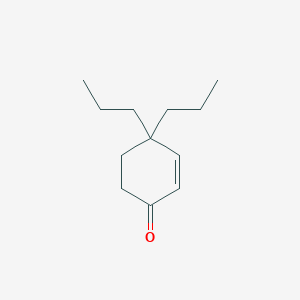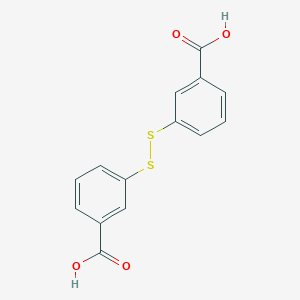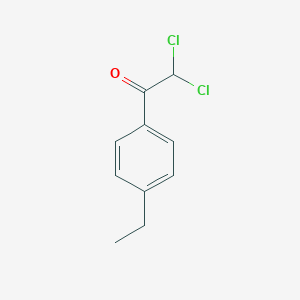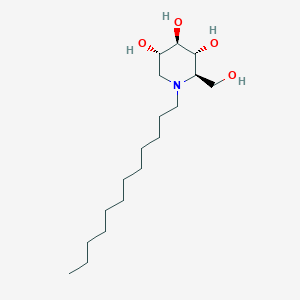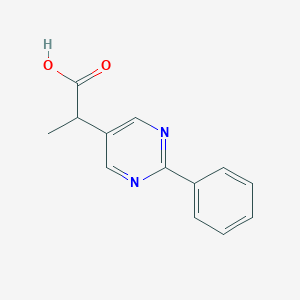
2-(2-Phenylpyrimidin-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylpyrimidin-5-yl)propanoic acid, also known as P5PA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of pyrimidine and has been synthesized using different methods.
Scientific Research Applications
2-(2-Phenylpyrimidin-5-yl)propanoic acid has been extensively studied for its potential applications in different fields. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit antitumor activity and has potential as a therapeutic agent for the treatment of cancer. Additionally, it has been studied for its potential as an antiviral agent and has shown promising results in inhibiting the replication of certain viruses.
Mechanism Of Action
The mechanism of action of 2-(2-Phenylpyrimidin-5-yl)propanoic acid is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells or viruses.
Biochemical And Physiological Effects
Studies have shown that 2-(2-Phenylpyrimidin-5-yl)propanoic acid exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis or programmed cell death in cancer cells, which may contribute to its antitumor activity. Additionally, it has been shown to inhibit the replication of certain viruses, which may be due to its ability to interfere with viral protein synthesis.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(2-Phenylpyrimidin-5-yl)propanoic acid in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in various studies, which makes it a potential candidate for further research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2-(2-Phenylpyrimidin-5-yl)propanoic acid. One of the areas of focus is on its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, more studies are needed to understand the mechanism of action and to identify potential targets for the compound. Further research is also needed to explore the potential side effects and toxicity of the compound. Lastly, there is a need for the development of more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, 2-(2-Phenylpyrimidin-5-yl)propanoic acid is a promising compound that has potential applications in various fields, including medicinal chemistry. Its relatively simple synthesis method and significant biochemical and physiological effects make it a potential candidate for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-(2-Phenylpyrimidin-5-yl)propanoic acid has been achieved using different methods. One of the most common methods involves the reaction of 2-aminopyrimidine with benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acetic anhydride and sodium acetate to obtain 2-(2-Phenylpyrimidin-5-yl)propanoic acid. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
properties
CAS RN |
122377-62-2 |
|---|---|
Product Name |
2-(2-Phenylpyrimidin-5-yl)propanoic acid |
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-(2-phenylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C13H12N2O2/c1-9(13(16)17)11-7-14-12(15-8-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) |
InChI Key |
QUPOSPUCIJRFCX-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC(C1=CN=C(N=C1)C2=CC=CC=C2)C(=O)O |
synonyms |
5-Pyrimidineacetic acid, -alpha--methyl-2-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



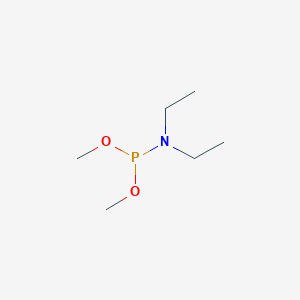
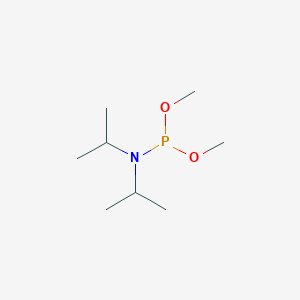
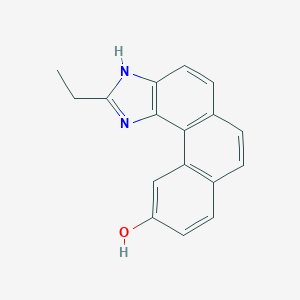
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
